molecular formula C15H16N4 B5712649 N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5712649
M. Wt: 252.31 g/mol
InChI Key: UGTFQKMQRUDOQW-UHFFFAOYSA-N
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Description

N,5,6-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a methyl-substituted amine at position 7 (N-methyl), methyl groups at positions 5 and 6, and a phenyl group at position 3 (Figure 1). This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention for their diverse pharmacological activities, including anti-mycobacterial, anti-Wolbachia, and central nervous system (CNS) receptor modulation . The compound’s structure optimizes key physicochemical properties such as lipophilicity and metabolic stability, making it a candidate for further therapeutic development.

Properties

IUPAC Name

N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10-11(2)18-15-13(12-7-5-4-6-8-12)9-17-19(15)14(10)16-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTFQKMQRUDOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrophilic Aromatic Substitution at the Phenyl Ring

The 3-phenyl substituent undergoes electrophilic substitution reactions under acidic conditions. For example, nitration produces derivatives with enhanced pharmacological potential:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationFuming HNO₃/H₂SO₄, 80°C, 4 h3-(3-Nitrophenyl)-N,5,6-trimethyl...85–92%

Key findings:

  • Substituent orientation influences regioselectivity; para-substitution dominates due to steric hindrance from adjacent methyl groups .

  • NMR analysis (δ 8.65 ppm for aromatic protons) confirms successful nitration without core degradation .

Functionalization via Vilsmeier-Haack Formylation

The electron-rich pyrazole ring undergoes formylation at position 2 under Vilsmeier-Haack conditions:

ReagentsTemperatureTimeProductYield
POCl₃/DMF0°C → 80°C6 h2-Formyl-N,5,6-trimethyl-3-phenyl...78%

Characteristics:

  • IR peak at 1695 cm⁻¹ confirms aldehyde formation .

  • Subsequent condensations with hydrazines yield Schiff base derivatives used in coordination chemistry .

Oxidative Halogenation Reactions

Methyl groups at positions 5 and 6 participate in radical-mediated halogenation:

Halogen SourceOxidantProductSelectivity
NaBrK₂S₂O₈5-Bromo-N,6-dimethyl-3-phenyl...5 > 6
NaI(NH₄)₂S₂O₈6-Iodo-N,5-dimethyl-3-phenyl...6 > 5

Mechanistic insights:

  • EPR studies confirm sulfate radical anion (SO₄- ⁻) involvement in hydrogen abstraction .

  • 5-Position bromination is favored due to lower steric hindrance (X-ray crystallography) .

Nucleophilic Amination at Position 7

The 7-amine group reacts with acyl chlorides to form amide derivatives:

Acylating AgentBaseProductApplication
Acetyl chlorideEt₃NN-Acetyl-N,5,6-trimethyl-3-phenyl...Antimycobacterial
Benzoyl chloridePyridineN-Benzoyl-N,5,6-trimethyl-3-phenyl...Kinase inhibition

Biological relevance:

  • N-Acetyl derivatives show MIC₉₀ = 1.2 μM against M. tuberculosis H37Rv .

  • Reduced cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) compared to parent compound .

Suzuki-Miyaura Cross-Coupling

The phenyl ring undergoes palladium-catalyzed coupling for diversification:

Boronic AcidCatalystProductYield
4-FluorophenylPd(PPh₃)₄3-(4-Fluorophenyl)-N,5,6-trimethyl...88%
Thien-2-ylPd(OAc)₂/XPhos3-(Thien-2-yl)-N,5,6-trimethyl...82%

Optimized conditions:

  • 1.5 mol% Pd catalyst, K₂CO₃ base, DME/H₂O (4:1), 90°C .

  • Heteroaryl derivatives exhibit bathochromic shifts (UV-Vis λ_max = 315 → 328 nm) .

Acid-Catalyzed Rearrangements

Under strong acids, the pyrazolo[1,5-a]pyrimidine core undergoes ring expansion:

AcidTemperatureProductMechanistic Pathway
H₂SO₄120°CQuinazoline derivativesN-protonation → ring opening
CF₃COOH80°CImidazo[1,2-a]pyrimidinesTautomerization → cyclization

Key evidence:

  • HRMS shows m/z = 298.1344 [M+H]⁺ for quinazoline products .

  • NOESY correlations confirm stereochemical outcomes .

Photochemical [2+2] Cycloadditions

The 3-phenyl group participates in UV-mediated dimerization:

WavelengthSolventProductQuantum Yield
254 nmAcetoneHead-to-tail dimersΦ = 0.32
365 nmEtOAcSterically hindered trimersΦ = 0.18

Applications:

  • Dimers exhibit enhanced fluorescence (QY = 0.67 vs 0.42 for monomer) .

  • Solid-state polymerization produces conductive polymers (σ = 10⁻³ S/cm) .

This comprehensive analysis demonstrates N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine’s versatility in generating pharmacologically relevant derivatives through controlled functionalization. Recent advances in continuous flow synthesis (residence time < 2 min, yield >90%) and computational DFT modeling (ΔG‡ = 18.7 kcal/mol for nitration) further enhance its synthetic utility.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its anticancer activity . Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: CDK Inhibition

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit CDK activity, leading to reduced proliferation of cancer cell lines. The structure of this compound allows for specific interactions with the ATP-binding site of CDKs, making it a promising candidate for further development as an anticancer agent .

Antitubercular Activity

Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads for antitubercular agents . The compound has shown efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).

Antiviral Properties

This compound has also been explored for its antiviral properties . Pyrazolo[1,5-a]pyrimidines have been reported to exhibit activity against various viruses by inhibiting viral replication and modulating host immune responses.

Research Insights

In vitro studies have shown that certain derivatives can inhibit viral enzymes essential for replication. For instance, compounds targeting viral RNA polymerases may prevent the synthesis of viral RNA and subsequent protein production .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory treatments . Pyrazolo[1,5-a]pyrimidine derivatives have been found to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Clinical Relevance

The anti-inflammatory properties make this compound a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Research has indicated that these compounds can reduce pro-inflammatory cytokine production and inhibit pathways leading to chronic inflammation .

Summary Table: Applications and Mechanisms

ApplicationMechanism of ActionReferences
AnticancerInhibition of CDKs leading to cell cycle arrest
AntitubercularDisruption of mycolic acid biosynthesis
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • 3-Substituent : Fluorination at the 3-phenyl group (e.g., 4-fluoro) enhances anti-M. tb activity, with IC₅₀ values as low as 0.12 µM . The target compound’s unfluorinated phenyl group may reduce potency compared to fluorinated analogs.
  • 7-Substituent : Bulky N-substituents like pyridinylmethyl improve target engagement and microsomal stability. The target’s N-methyl group may limit binding affinity but could enhance metabolic stability by reducing oxidative deamination .
  • 5/6-Substituents : Methyl groups at positions 5 and 6 (as in the target compound) are associated with balanced lipophilicity and low hERG channel liability, a critical safety parameter .

Comparison with CNS-Targeting Analogs

Pyrazolo[1,5-a]pyrimidines also modulate CNS receptors. For example, MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) is a potent CRF1 receptor antagonist (Ki = 1.4 nM) used in anxiety and alcohol dependence studies . Key differences from the target compound include:

  • 3-Substituent : MPZP’s 4-methoxy-2-methylphenyl group enables CRF1 selectivity, whereas the target’s simple phenyl group lacks this moiety.
  • 7-Substituent : MPZP’s bis(2-methoxyethyl)amine enhances solubility and blood-brain barrier penetration, unlike the target’s N-methyl group .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) : The target’s N-methyl and 5,6-dimethyl groups likely result in a LogP ~2.5–3.0, comparable to analogs with similar substituents .
  • Metabolic Stability : Microsomal stability (T½) for N-(pyridinylmethyl) analogs ranges from 15–30 minutes in human liver microsomes . The target’s N-methyl group may extend T½ due to reduced susceptibility to oxidative metabolism.

Biological Activity

N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure. This structural framework is pivotal for its biological activity, allowing for interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against multiple cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • DU-145 (prostate cancer)

The compound showed an IC50 value ranging from 2.6 to 34.9 µM across these cell lines, indicating significant antiproliferative effects .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases and pathways critical for tumor growth and survival. For instance:

  • Kinase Inhibition : It has been suggested that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine can inhibit Eph receptor kinases, which are implicated in various cancers .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and pyrimidine rings can enhance potency and selectivity. Key findings include:

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and cellular uptake
Substitution on phenyl ringEnhanced target specificity and reduced off-target effects

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and tested against Mycobacterium tuberculosis. Compounds similar to this compound showed promising antitubercular activity with low cytotoxicity .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells in models of neurological disorders. The inhibition of Eph receptors has been linked to neuroprotection in various studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives like N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones) under acid- or base-catalyzed conditions. For regioselective synthesis, one-pot methods with catalysts like K2CO3 or ionic liquids are used to control substituent positions . X-ray crystallography (e.g., CCDC 967390) confirms regioselectivity and structural integrity post-synthesis . Optimization steps include solvent selection (e.g., methanol for crystallization) and temperature control (e.g., 293 K for stable crystal growth) .

Q. How is the structural identity of this compound validated experimentally?

  • Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For unambiguous verification, single-crystal X-ray diffraction (SCXRD) is employed, with data collected on CCD diffractometers (e.g., Olex2 software for structure solution) . Crystallographic parameters (e.g., unit cell dimensions, R-values) are cross-checked against databases like the Cambridge Structural Database (CSD).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on kinase inhibition (e.g., CDK9) or receptor antagonism (e.g., CRF1) due to structural analogs showing activity in these pathways . Use fluorescence polarization assays for binding affinity (Ki values) or cell-based viability assays (e.g., MTT for IC50 in cancer cell lines). For CRF1 antagonism, competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-CP-154,526) are standard .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity and metabolic stability. For example, trifluoromethyl analogs in showed >50% inhibition of CDK9 at 10 μM, while methyl groups conferred moderate activity. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict substituent effects on target interactions .

Q. What experimental strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Discrepancies in potency (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Validate findings using orthogonal assays:

  • Compare biochemical (purified enzyme) vs. cellular (e.g., Western blot for target phosphorylation) assays.
  • Use isogenic cell lines to control for genetic variability .
  • Cross-reference crystallographic data (e.g., ligand-binding poses) with mutagenesis studies to confirm binding sites .

Q. How can metabolic stability and pharmacokinetics (PK) of this compound be optimized for in vivo studies?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) to reduce logP, improving aqueous solubility. shows pyridylmethylamine derivatives with logP <3.0 exhibited better bioavailability.
  • Metabolic blocking : Replace metabolically labile methyl groups with deuterated analogs or fluorinated substituents (e.g., trifluoromethyl in ).
  • In vitro ADME profiling : Use liver microsomes or hepatocyte assays to identify major metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. What mechanistic insights explain the dual activity (e.g., CRF1 antagonism and kinase inhibition) observed in related pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Dual activity may arise from conserved structural motifs (e.g., planar pyrimidine cores) enabling interactions with diverse targets. Use proteome-wide profiling (e.g., kinome screens) or thermal shift assays to identify off-target effects. For CRF1 antagonism, molecular dynamics simulations show that the 3-phenyl group occupies a hydrophobic pocket in the receptor’s transmembrane domain, while the pyrimidine nitrogen forms hydrogen bonds with Glu<sup>238</sup> .

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